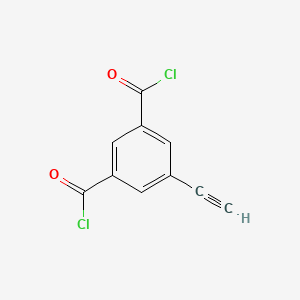![molecular formula C17H16N2O5S2 B14256131 5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine CAS No. 169687-86-9](/img/structure/B14256131.png)
5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine is a compound that combines the structural features of bithiophene and deoxyuridine Bithiophene is a heterocyclic compound consisting of two thiophene rings, while deoxyuridine is a nucleoside component of DNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine typically involves the coupling of a bithiophene derivative with a deoxyuridine derivative. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to couple an organotin compound with an organic halide. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine .
Industrial Production Methods
While specific industrial production methods for 5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography.
化学反応の分析
Types of Reactions
5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene rings or the uridine moiety.
Substitution: Halogenation or other substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
科学的研究の応用
5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine has several scientific research applications:
Chemistry: It is used in the study of organic semiconductors and conductive polymers due to its conjugated system.
Biology: The compound can be incorporated into DNA analogs for studying DNA-protein interactions and DNA repair mechanisms.
作用機序
The mechanism of action of 5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine involves its incorporation into biological systems where it can interact with DNA and proteins. The bithiophene moiety can participate in π-π stacking interactions, while the deoxyuridine part can form hydrogen bonds with complementary DNA strands. This dual functionality allows the compound to interfere with DNA replication and repair processes, potentially leading to antiviral or anticancer effects .
類似化合物との比較
Similar Compounds
2,2’-Bithiophene: A simpler compound with two thiophene rings, used in organic electronics.
5-Bromo-2’-deoxyuridine: A halogenated nucleoside used in biological research and medicine.
2,2’-Bithiophene-5-boronic acid pinacol ester: Used in Suzuki coupling reactions for the synthesis of more complex molecules.
Uniqueness
5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine is unique due to its combination of a conjugated bithiophene system with a biologically active nucleoside. This dual functionality allows it to be used in both organic electronics and medicinal chemistry, making it a versatile compound for various applications.
特性
CAS番号 |
169687-86-9 |
|---|---|
分子式 |
C17H16N2O5S2 |
分子量 |
392.5 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(5-thiophen-2-ylthiophen-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O5S2/c20-8-11-10(21)6-15(24-11)19-7-9(16(22)18-17(19)23)12-3-4-14(26-12)13-2-1-5-25-13/h1-5,7,10-11,15,20-21H,6,8H2,(H,18,22,23)/t10-,11+,15+/m0/s1 |
InChIキー |
DRTMBLLJKIRSGI-FIXISWKDSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=C(S3)C4=CC=CS4)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)C4=CC=CS4)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
![{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14256064.png)
![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)



![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
![2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole](/img/structure/B14256100.png)
![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)





